Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate

Description

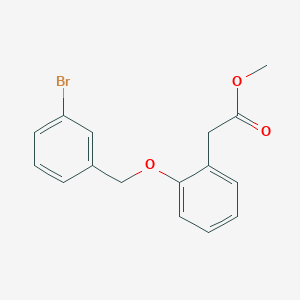

Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate is a brominated aromatic ester characterized by a benzyloxy group at the 3-position of the benzene ring and a methyl ester moiety. This compound serves as a key intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research. Its structure combines a bromine atom (enhancing electronic effects and reactivity) with an ester group (enabling functionalization via hydrolysis or transesterification).

Properties

Molecular Formula |

C16H15BrO3 |

|---|---|

Molecular Weight |

335.19 g/mol |

IUPAC Name |

methyl 2-[2-[(3-bromophenyl)methoxy]phenyl]acetate |

InChI |

InChI=1S/C16H15BrO3/c1-19-16(18)10-13-6-2-3-8-15(13)20-11-12-5-4-7-14(17)9-12/h2-9H,10-11H2,1H3 |

InChI Key |

WBLOREPJQSGTTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1OCC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate typically involves the reaction of 3-bromobenzyl alcohol with 2-hydroxyphenylacetic acid methyl ester in the presence of a suitable base and a coupling agent. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Types of Reactions:

Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group, removing the bromine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzoic acid.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate features a unique structure characterized by:

- Molecular Formula : C15H15BrO3

- Molecular Weight : Approximately 351.21 g/mol

- Functional Groups : Contains a bromine atom, an acetate group, and an ether linkage, enhancing its reactivity and solubility in organic solvents.

Drug Development

The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to act as a pharmacophore, which is crucial in drug design. The presence of the bromine atom facilitates interactions with biological targets such as enzymes and receptors, potentially influencing metabolic pathways .

Case Study: Antimycobacterial Activity

Recent studies have highlighted the compound's potential in developing antimycobacterial agents. Analogues derived from similar structures have shown promising activity against Mycobacterium tuberculosis, with modifications leading to compounds exhibiting minimal inhibitory concentrations (MICs) below 10 µM . This suggests that this compound could be a lead compound for further exploration in treating tuberculosis.

Interaction Studies

Research focusing on the interaction of this compound with biological molecules has revealed its potential to influence various biological responses. The bromine substituent may enhance binding affinity to specific targets, warranting further investigation into its mechanism of action and therapeutic applications.

Materials Science Applications

The compound's unique chemical structure also makes it suitable for applications in materials science. Its ability to undergo various chemical transformations allows for the development of new materials with tailored properties.

Synthesis of Functional Materials

This compound can be utilized in synthesizing functional materials such as polymers or coatings that require specific chemical properties. Its reactivity can be exploited to create materials with enhanced durability or specific chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in halogen bonding, while the phenyl acetate moiety can engage in hydrophobic interactions with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

(a) Methyl 2-(3-Bromophenyl)acetate (CAS 150529-73-0)

- Structure : Lacks the benzyloxy group and second phenyl ring present in the target compound.

- Properties : Simpler structure with lower molecular weight (C₉H₉BrO₂; MW 229.07 vs. C₁₆H₁₅BrO₃; MW 335.2 estimated for the target).

(b) Methyl 2-(4-((2-Bromobenzyl)oxy)phenyl)acetate (CAS 866136-72-3)

- Structure : Bromine at the 2-position of the benzyl group instead of 3-position.

- Impact : Alters steric and electronic effects; para-substitution may enhance stability compared to meta .

(c) Methyl 2-[[(2Z)-2-[(3-Bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620547-51-5)

- Structure : Incorporates a benzofuran ring and methylidene group.

(d) Ethyl 2-(3-(Benzyloxy)phenyl)acetate (CAS 130604-43-2)

Physicochemical Properties

- Key Trends :

- Bromine increases molecular weight and lipophilicity (higher XLogP3).

- Benzofuran derivatives exhibit higher complexity (e.g., 24 heavy atoms vs. 16 in the target) .

Biological Activity

Methyl 2-(2-((3-bromobenzyl)oxy)phenyl)acetate, identified by its CAS number 1646559-29-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a bromobenzyl ether moiety and an acetate functional group, which are pivotal in influencing its biological properties. The structural formula can be represented as:

This compound is characterized by its moderate lipophilicity, which may enhance its membrane permeability and biological activity.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of antimicrobial and anticancer properties. Below are key findings from recent studies.

Antimicrobial Activity

-

Inhibition of Bacterial Growth :

- The compound has shown promising antibacterial activity against various strains. For instance, studies indicated that similar compounds with bromine substitutions exhibited enhanced antimicrobial properties compared to their non-brominated counterparts .

- Minimum Inhibitory Concentration (MIC) values for related compounds suggest that halogenated phenolic derivatives can effectively inhibit bacterial growth, with some exhibiting MIC values as low as 8 µg/mL against resistant strains .

- Mechanism of Action :

Anticancer Activity

-

Cell Line Studies :

- Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- The compound's efficacy was evaluated in vitro, with IC50 values indicating significant cytotoxicity at micromolar concentrations.

- Structure-Activity Relationships (SAR) :

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | Observed Effects | MIC/IC50 Values |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | Inhibition of bacterial growth | 8 µg/mL |

| Anticancer | MCF-7, HeLa | Induction of apoptosis | IC50 ~ 10 µM |

Case Studies

-

Study on Antimicrobial Efficacy :

A study investigated the antimicrobial properties of various brominated phenolic compounds, including this compound. Results showed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against resistant bacterial strains . -

Cytotoxicity in Cancer Research :

In vitro experiments conducted on breast cancer cell lines revealed that this compound led to a dose-dependent decrease in cell viability, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) .

Q & A

Q. What strategies mitigate batch-to-batch variability in synthetic output?

- Methodology :

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.

- DoE (Design of Experiments) : Screen variables (stoichiometry, solvent ratio) to identify critical parameters.

- Quality Control : Compare HPLC chromatograms and melting points (mp 99–102°C for intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.